Chlorquinaldol

Catalog No.
S605516
CAS No.
72-80-0
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorquinaldol

CAS Number

72-80-0

Product Name

Chlorquinaldol

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3

InChI Key

GPTXWRGISTZRIO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Synonyms

5,7 Dichloro 2 methyl 8 quinolinol, 5,7-Dichloro-2-methyl-8-quinolinol, Afungil, Chlorchinaldine, Chlorchinaldol, Chloroquinaldol, Chlorquinaldol, Sterosan

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl

Historical Use:

Chlorquinaldol was historically used as a topical antiseptic for skin infections and vaginal infections. It was marketed under the trade name Sterosan in the 1950s as an alternative to iodine, sulfa drugs, and hormones. While it has been largely replaced for skin infections, it remains approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis. []

Antimicrobial Activity:

Anti-biofilm Activity:

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies show that chlorquinaldol can effectively eradicate and prevent the formation of bacterial biofilms. This makes it a promising candidate for treating chronic infections associated with biofilms, such as those in wounds or implanted devices.

Additional Research Applications:

  • Combination therapy: Researchers are exploring the potential of combining chlorquinaldol with other antibiotics to overcome resistance and enhance treatment efficacy.
  • New delivery systems: Novel formulations of chlorquinaldol, such as nanoparticles or hydrogels, are being developed to improve its penetration and targeting of specific pathogens.
  • Investigating new targets: Ongoing research aims to elucidate the precise mechanism of action of chlorquinaldol, which could lead to the identification of new therapeutic targets for drug development.

Chlorquinaldol is a chlorinated derivative of 8-hydroxyquinoline, classified as an antimicrobial agent and antiseptic. Its molecular formula is C10H7Cl2NOC_{10}H_{7}Cl_{2}NO, with a molecular weight of approximately 228.07 g/mol. This compound is primarily utilized in topical applications for treating various skin infections and conditions, including infected wounds, dermatitis, and vaginal infections. Chlorquinaldol acts as a local treatment for cortico-sensitive dermatosis with superinfection and is known for its effectiveness against both gram-positive and gram-negative bacteria, although it shows higher efficacy against gram-positive strains, particularly staphylococci .

The exact mechanism of chlorquinaldol's antimicrobial action is not fully understood []. Research suggests it may disrupt bacterial cell membranes, but more investigation is needed.

Chlorquinaldol has demonstrated significant antimicrobial activity, effectively inhibiting the growth of a variety of pathogens. Its bactericidal effects extend to both gram-positive and gram-negative bacteria, making it a versatile agent in treating infections. The compound has been shown to enhance bactericidal activity against Escherichia coli in human duodeno-pancreatic secretions, with a minimum inhibitory concentration of 0.5 µg/mL .

Additionally, it is recognized for its role as an amebicide, particularly in treating nonspecific diarrhea and gynecological infections . Chlorquinaldol is also noted for its potential to increase histamine release and activate cell-mediated immunity .

, including the Vielasmmerhaak reaction, which involves reacting 4-methyl acetic acid with ethyl carbodiimide and quinoline derivatives . Other synthetic routes may include modifications of existing hydroxyquinoline compounds to introduce chlorinated groups at specific positions on the aromatic ring.

The primary applications of chlorquinaldol include:

  • Topical Treatment: Used in creams and ointments for skin infections.
  • Amebicide: Utilized in treating intestinal infections caused by amoebae.
  • Antiseptic: Applied in various formulations to prevent infection in wounds.
  • Deodorant: Employed in personal care products due to its antimicrobial properties.

Despite its efficacy, chlorquinaldol is not widely available in commercial markets such as the United States but remains utilized in other countries under various proprietary names .

Chlorquinaldol shares structural similarities with several compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
ClioquinolC9H6ClN3OKnown for its use as an antimicrobial agent; less effective against gram-positive bacteria compared to chlorquinaldol.
8-HydroxyquinolineC9H7NOA parent compound known for chelation properties; lacks the chlorination which enhances activity in chlorquinaldol.
QuinineC20H24N2O2An alkaloid used primarily as an antimalarial; structurally distinct but shares some antimicrobial properties.
ChloroquineC18H26ClN3OAn antimalarial drug; similar quinoline structure but different applications and mechanisms of action.
HydroxychloroquineC18H26ClN3OUsed primarily for autoimmune diseases; shares structural features but has distinct pharmacological uses.

Chlorquinaldol's unique position lies in its specific antibacterial efficacy and application as an amebicide, distinguishing it from other related compounds that may focus on different therapeutic areas or mechanisms of action .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.9904692 g/mol

Monoisotopic Mass

226.9904692 g/mol

Heavy Atom Count

14

Melting Point

108-112

UNII

D6VHC87LLS

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (61.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (36.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (36.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chlorquinaldol was used historically as a topical antiseptic agent for skin infections. It maintains use in European countries as a combination vaginal tablet with promestriene for use in the treatment of vaginal infections.

Pharmacology

Chlorquinaldol is bacteriocidal in both gram positive and gram negative bacteria. It is more effective in targeting gram positive bacteria, particularly staphylococci.[A177760]

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AH - Quinoline derivatives
D08AH02 - Chlorquinaldol
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC03 - Chlorquinaldol
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA04 - Chlorquinaldol
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA11 - Chlorquinaldol

Mechanism of Action

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72-80-0

Absorption Distribution and Excretion

There is a high degree of variability in the extent of absorption of topically applied chorquinaldol preparations. It is reported to be between 4.2 and 23.5% of the applied dose. This is quite low compared to orally administered preparations which displayed 67.6% absorption in the same study.
Chlorquinadol is primarily excreted in the urine as the sulfate form. About 2% is excreted as the parent drug.

Metabolism Metabolites

98% of drug is converted to the sulfate form and renally excreted.

Wikipedia

Chlorquinaldol

Dates

Modify: 2023-09-12

Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity

Ling Wang, Ke Deng, Liang Gong, Liang Zhou, Sapna Sayed, Huan Li, Qi Sun, Zijie Su, Zhongyuan Wang, Shanshan Liu, Huifang Zhu, Jiaxing Song, Desheng Lu
PMID: 32485279   DOI: 10.1016/j.phrs.2020.104955

Abstract

Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat skin infections. Little is known about the anticancer activity of CQD and its underlying mechanisms. In this study, CQD was demonstrated to inhibit Wnt/β-catenin signaling through targeting the downstream part of this pathway. The results showed that CQD could inhibit the acetylation of β-catenin and disrupt the interaction of β-catenin with T-cell factor 4 (TCF4), leading to reduced binding of β-catenin to the promoters of Wnt target genes and downregulation of the expression of these target genes. Moreover, treatment with CQD suppressed the proliferation, migration, invasion and stemness of CRC cells. In APC
mice and CRC cell xenografts, administration of CQD suppressed tumor growth and the expression of Wnt target genes c-Myc and Leucine-rich G protein-coupled receptor-5 (LGR5). These results strongly suggest that CQD may be a promising therapeutic agent in the treatment of CRC.


High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands

Ting Meng, Qi-Pin Qin, Zi-Lu Chen, Hua-Hong Zou, Kai Wang, Fu-Pei Liang
PMID: 30870791   DOI: 10.1016/j.ejmech.2019.02.066

Abstract

Three novel Ln(III) complexes, namely, [Pm(dmbpy)(ClQ)
NO
] (1), [Yb(dmbpy)(ClQ)
NO
] (2), and [Lu(dmbpy)(ClQ)
NO
] (3), with mixed 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) chelating ligands were first synthesized. The cytotoxic activity of Ln(III) complexes 1-3, H-ClQ, and dmbpy against a panel of human normal and cancer cell lines, namely, human non-small cell lung cancer cells (NCI-H460), human cervical adenocarcinoma cancer cells, human ovarian cancer cells, and human normal hepatocyte cells, were evaluated by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The three novel Ln(III) complexes showed a high in vitro antitumor activity toward the NCI-H460 with IC
of 1.00 ± 0.25 nM for 1, 5.13 ± 0.44 μM for 2, and 11.87 ± 0.79 μM for 3, respectively. In addition, Ln(III) complexes 1 and 2 exerted their in vitro antitumor activity/mechanism mainly via the mitochondrial death pathway and caused a G2/M phase arrest in the following order: 1 > 2. An NCI-H460 tumor xenograft mouse model was used to evaluate the Pm(III) complex 1in vivo antitumor activity. Pm(III) complex 1 showed a high in vivo antitumor activity, and the tumor growth inhibition rate (IR) was 56.0% (p < 0.05). In summary, our study on Pm(III) complex 1 revealed promising results in in vitro and in vivo antitumor activity assays.


Comparison of Chlorquinaldol-Promestriene Vaginal Tablets and Opin Suppositories Effect on Inflammatory Factors and Immune Function in Chronic HPV Cervicitis

Xiaoping Chen, Hongwei Guo
PMID: 30700347   DOI: 10.29271/jcpsp.2019.02.115

Abstract

To compare the effects of chlorquinaldol-promestriene vaginal tablets and opin suppositories on serum inflammatory factors and immune function in patients with chronic cervicitis complicated with HPV infection.
An experimental study.
Department of Gynaecology and Obstetrics, People's Hospital of Zhouzhi County, Shaanxi, China, from January 2016 to June 2017.
A total of 98 patients with chronic cervicitis complicated with HPV infection were randomly divided into the observation group and the control group with 49 cases in each group. Control group received vaginal administration of opin suppositories, and the observation group received chlorquinaldol-promestriene vaginal tablets. After treatment, the HPV-DNA negative conversion rate, levels of serum inflammatory factors (IL-1, IL-6 and hs-CRP) and indices of immune function (CD3 +,CD4 +, CD8 + and CD4 +/CD8 +) were compared between the two groups.
At 6 and 9 months after treatment, the HPV-DNA negative conversion rate in the observation group was higher than that in the control group (p=0.001 and p<0.001, respectively). At 6 months after treatment, serum IL-1, IL-6, and hs-CRP levels in the observation group were lower than those in the control group (p<0.001, p=0.001 and p=0.002, respectively); serum CD3 +,CD4 +, CD8 + and CD4 +/CD8 + levels in the observation group were higher than those in the control group (all p<0.001).
Chlorquinaldol-promestriene vaginal tablet is more effective than opin suppository in the treatment of patients with chronic cervicitis complicated with HPV infection. It can effectively improve the HPV-DNA negative conversion rate, reduce the level of serum inflammatory factors and improve the body's immune function.


Treatment of postscabies prurigo with diflucortolone and chlorquinaldol in a group of African refugees

Stefano Veraldi, Rossana Schianchi, Luigi Esposito, Paolo Pontini, Gianluca Nazzaro
PMID: 31208292   DOI: 10.1177/0049475519855577

Abstract

Postscabies prurigo (PSP) is caused by a delayed hypersensitivity reaction to antigens of the mite. Treatment is based on potent topical or intralesional corticosteroids. We present the results of a study on the effectiveness of a topical combination of diflucortolone and chlorquinaldol. Eighteen African patients who had been previously affected by scabies and treated with permethrin were enrolled. The diagnosis of PSP was made by excluding other causes through microscopic examinations. All patients were treated with the drug combination by two applications daily for two weeks. The primary study objective was to evaluate the itch by a visual analogue scale (VAS) of 0-100. Fifteen patients (83.3%) could be evaluated. All reported improvements: from 86/100 at the start to 29/100 (-57/100) at the end of treatment. Chlorquinaldol, known as an antiseptic agent, demonstrated, according to results of this study, an important anti-itch action.


Purity determination of gynalgin bactericidal tablets with HPLC method

Wanda Białecka, Anna Kulik, Marzena Podolska, Barbara Kwiatkowska-Puchniarz, Aleksander Mazurek
PMID: 23610959   DOI:

Abstract

The study was aimed at developing a simple HPLC method for the determination of the content of impurities in Gynalgin, a two-component preparation. A satisfactory separation was performed on 250 x 4.6 mm Symmetry C8 column in a gradient elution system: mobile phase A--acetonitrile/buffer, pH 5.5 in 10:90, v/v proportion, and mobile phase B--acetonitrile/buffer, pH 5.5 in 75:25 v/v proportion. Two wavelengths: 250 nm and 315 nm were used for detection. Validation confirmed that the method was linear in a required concentration range. The values of correlation coefficients for specific drug substances and the related impurities were as high as 0.999. The results of the purity tests proved that the method was sufficiently selective and precise.


[Sterosan, a new agent for the treatment of various skin diseases]

G BRUNI
PMID: 21010240   DOI:

Abstract




[Treatment of foot mycosis and mycotic eczema with Sterosan]

K SIGG
PMID: 20296783   DOI:

Abstract




The antistaphylococcal effect of penicillin, streptomycin, and 5,7-dichloro-8-hydroxyquinaldine (sterosan) in vitro

J HIRSCH, S DOSDOGRU
PMID: 20251349   DOI:

Abstract




Effects of highly active novel artemisinin-chloroquinoline hybrid compounds on β-hematin formation, parasite morphology and endocytosis in Plasmodium falciparum

Tzu-Shean Feng, Eric M Guantai, Margo Nell, Constance E J van Rensburg, Kanyile Ncokazi, Timothy J Egan, Heinrich C Hoppe, Kelly Chibale
PMID: 21596024   DOI: 10.1016/j.bcp.2011.04.018

Abstract

4-Aminoquinolines were hybridized with artemisinin and 1,4-naphthoquinone derivatives via the Ugi-four-component condensation reaction, and their biological activities investigated. The artemisinin-containing compounds 6a-c and its salt 6c-citrate were the most active target compounds in the antiplasmodial assays. However, despite the potent in vitro activities, they also displayed cytotoxicity against a mammalian cell-line, and had lower therapeutic indices than chloroquine. Morphological changes in parasites treated with these artemisinin-containing hybrid compounds were similar to those observed after addition of artemisinin. These hybrid compounds appeared to share mechanism(s) of action with both chloroquine and artemisinin: they exhibited potent β-hematin inhibitory activities; they caused an increase in accumulation of hemoglobin within the parasites that was intermediate between the increase observed with artesunate and chloroquine; and they also appeared to inhibit endocytosis as suggested by the decrease in the number of transport vesicles in the parasites. No cross-resistance with chloroquine was observed for these hybrid compounds, despite the fact that they contained the chloroquinoline moiety. The hybridization strategy therefore appeared to be borrowing the best from both classes of antimalarials.


A comparative study of novel spectrophotometric resolution techniques applied for pharmaceutical mixtures with partially or severely overlapped spectra

Hayam M Lotfy, Shereen M Tawakkol, Nesma M Fahmy, Mostafa A Shehata
PMID: 25459620   DOI: 10.1016/j.saa.2014.09.117

Abstract

Simultaneous determination of mixtures of lidocaine hydrochloride (LH), flucortolone pivalate (FCP), in presence of chlorquinaldol (CQ) without prior separation steps was applied using either successive or progressive resolution techniques. According to the concentration of CQ the extent of overlapping changed so it can be eliminated from the mixture to get the binary mixture of LH and FCP using ratio subtraction method for partially overlapped spectra or constant value via amplitude difference followed by ratio subtraction or constant center followed by spectrum subtraction spectrum subtraction for severely overlapped spectra. Successive ratio subtraction was coupled with extended ratio subtraction, constant multiplication, derivative subtraction coupled constant multiplication, and spectrum subtraction can be applied for the analysis of partially overlapped spectra. On the other hand severely overlapped spectra can be analyzed by constant center and the novel methods namely differential dual wavelength (D(1) DWL) for CQ, ratio difference and differential derivative ratio (D(1) DR) for FCP, while LH was determined by applying constant value via amplitude difference followed by successive ratio subtraction, and successive derivative subtraction. The spectra of the cited drugs can be resolved and their concentrations are determined progressively from the same ratio spectrum using amplitude modulation method. The specificity of the developed methods was investigated by analyzing laboratory prepared mixtures and were successfully applied for the analysis of pharmaceutical formulations containing the cited drugs with no interference from additives. The proposed methods were validated according to the ICH guidelines. The obtained results were statistically compared with those of the official or reported methods; using student t-test, F-test, and one way ANOVA, showing no significant difference with respect to accuracy and precision.


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